Hydrogen-Bond Donor Count: A Structural Determinant of Target Engagement Profile
The target compound possesses exactly one hydrogen‑bond donor (the sulfonamide NH), whereas the closest analog, 1,3‑dimethyl‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑sulfonamide, has two H‑bond donors (the primary sulfonamide NH2). Conversely, the tertiary sulfonamide N‑butyl‑N‑methyl‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑sulfonamide has zero H‑bond donors [1]. In carbonic anhydrase inhibitor design, a single sulfonamide NH is the essential zinc‑binding pharmacophore; additional H‑bond donors on the sulfonamide group can introduce non‑productive interactions and reduce selectivity [2].
| Evidence Dimension | Hydrogen‑Bond Donor Count (Lipinski Rule of Five parameter) |
|---|---|
| Target Compound Data | 1 H‑bond donor |
| Comparator Or Baseline | 1,3‑Dimethyl‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑sulfonamide (2 H‑bond donors); N‑Butyl‑N‑methyl‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑sulfonamide (0 H‑bond donors) |
| Quantified Difference | Target compound provides a unique single‑donor profile, unlike the 2‑donor primary sulfonamide and the 0‑donor tertiary sulfonamide. |
| Conditions | Structural analysis derived from molecular formulas and PubChem records; pharmacophoric relevance demonstrated in carbonic anhydrase inhibitor SAR studies [2] |
Why This Matters
For medicinal chemistry campaigns requiring a single, directional hydrogen‑bond donor for target engagement while minimizing off‑target binding, the N,1‑dimethyl compound offers a profile unavailable from primary or tertiary sulfonamide analogs.
- [1] Gaurav, G.V.; Rama Krishna, K. Computational Quantum Chemical with Biological Studies on Uracil-5-Tertiary Sulfonamides. Journal of Pharmaceutical Research International 2021, 33(60B), 926-937. DOI: 10.9734/jpri/2021/v33i60B34696. View Source
- [2] El-Kalyoubi, S.A. et al. Uracil as a Zn-Binding Bioisostere of the Allergic Benzenesulfonamide in the Design of Quinoline-Uracil Hybrids as Anticancer Carbonic Anhydrase Inhibitors. Pharmaceuticals 2022, 15(5), 494. PMID: 35631321. View Source
